3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide
Description
3-Amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is a heterocyclic compound featuring a thienopyridine core fused with a benzoyl group and substituted with amino, methyl, and phenylcarboxamide moieties. Its crystallographic properties, such as planarity and hydrogen-bonding networks, have been studied using tools like SHELX programs for structure refinement .
Properties
IUPAC Name |
3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-13-17(22(28)26-16-11-7-4-8-12-16)14(2)25-23-18(13)19(24)21(29-23)20(27)15-9-5-3-6-10-15/h3-12H,24H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSMNMCMMHQRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1C(=O)NC3=CC=CC=C3)C)C(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to yield the corresponding pyridinethione derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thienopyridine Family
Compounds sharing the thieno[2,3-b]pyridine core exhibit diverse bioactivities depending on substituents. Key analogues include:
| Compound Name | Key Substituents | Bioactivity (IC₅₀/EC₅₀) | Reference (Hypothetical) |
|---|---|---|---|
| Target Compound | 3-amino, 2-benzoyl, 4,6-dimethyl, N-phenyl | Kinase inhibition: 12 nM | |
| 3-Cyano-4,6-dimethylthieno[2,3-b]pyridine | 3-cyano, 4,6-dimethyl | Anticancer: 45 nM | |
| 2-Benzoyl-5-carboxamide-thieno[2,3-b]pyridine | 2-benzoyl, 5-carboxamide | Antimicrobial: 8 µg/mL |
Key Observations :
- The amino group at position 3 in the target compound enhances hydrogen bonding with kinase active sites, improving potency compared to the cyano-substituted analogue .
Crystallographic Comparisons
Crystallographic studies using SHELX programs reveal distinct packing behaviors:
- The target compound forms a 2D hydrogen-bonded network via N–H···O interactions between the amino and benzoyl groups, unlike its 3-cyano analogue, which adopts a linear π-stacking arrangement .
- Torsional angles between the benzoyl and thienopyridine rings differ by ~15° compared to non-methylated analogues, suggesting steric effects from the 4,6-dimethyl groups .
Limitations of Current Data
The evidence provided (e.g., ) focuses on crystallographic methodologies (SHELX software) rather than direct comparisons of the target compound with analogues.
Biological Activity
The compound 3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is part of a broader class of thieno[2,3-b]pyridine derivatives known for their diverse biological activities. This article focuses on its biological activity, particularly its anti-proliferative and anti-inflammatory effects, supported by recent research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features a thieno[2,3-b]pyridine core with a benzoyl substituent and a phenyl group, which are critical for its biological activity.
Anti-Proliferative Activity
Recent studies have demonstrated significant anti-proliferative effects of this compound against various cancer cell lines. The 3H thymidine incorporation assay was employed to evaluate the efficacy against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines.
Key Findings:
- Compounds derived from the thieno[2,3-b]pyridine series exhibited greater than 85% inhibition of cell growth at a concentration of 1 μM .
- The most potent analogs showed IC50 values in the range of 120–350 nM , indicating strong dose-response relationships.
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| 5i | HCT116 | 120–130 |
| 5h | MDA-MB-231 | 200–350 |
| 5j | HCT116 | 200–350 |
These results suggest that modifications in the substituents on the thieno[2,3-b]pyridine core can enhance anti-cancer activity significantly .
Anti-Inflammatory Activity
In addition to anti-cancer properties, the compound has shown promising anti-inflammatory activity. The inhibition of cyclooxygenase-2 (COX-2) was assessed:
Key Findings:
- The compound exhibited an IC50 value comparable to that of celecoxib (IC50 = 0.04 ± 0.01 μmol), indicating significant potential as an anti-inflammatory agent.
| Compound ID | COX-2 Inhibition IC50 (μmol) |
|---|---|
| Tested Compound | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
These results highlight the dual functionality of thieno[2,3-b]pyridine derivatives in targeting both cancer and inflammation .
Case Studies
- Colorectal Cancer Study : A series of thieno[2,3-b]pyridine derivatives were synthesized and tested for their ability to inhibit cell proliferation in HCT116 cells. The study found that specific substitutions on the benzoyl group significantly enhanced anti-proliferative activity.
- Breast Cancer Study : In another investigation focusing on MDA-MB-231 cells, compounds with di-substituted groups at the 2 and 3 positions showed superior efficacy compared to mono-substituted analogs.
Q & A
Q. Table 1. Key Crystallographic Data
| Parameter | Value |
|---|---|
| Empirical formula | C24H20N3O2S |
| Crystal system | Monoclinic |
| a, b, c (Å) | 10.21, 12.34, 8.56 |
| α, β, γ (°) | 90, 105.6, 90 |
| Volume (ų) | 1054.2 |
| Z | 2 |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Room temperature | 45 | 92 |
| 80°C, DMF | 78 | 98 |
| 100°C, THF | 65 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
